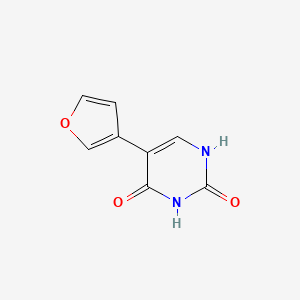
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-3-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan and pyrimidine derivatives, depending on the reagents used.
Scientific Research Applications
5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
- 5-(Pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidinedione core with a furanyl substituent at the 5-position. Its molecular formula is C8H7N2O2 with a molecular weight of approximately 165.15 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
The primary mechanism of action for 2,4(1H,3H)-Pyrimidinedione derivatives involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. By inhibiting TS, these compounds lead to reduced DNA replication in rapidly dividing cancer cells, making them effective as antitumor agents .
Antitumor Activity
Research indicates that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit significant antitumor activity against various cancer types, including colorectal and breast cancers. The presence of the furanyl group enhances the pharmacokinetic properties of the compound, improving bioavailability compared to other fluoropyrimidine derivatives .
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of 2,4(1H,3H)-Pyrimidinedione derivatives in a clinical setting. Patients with advanced colorectal cancer were administered a regimen including this compound. Results showed a significant reduction in tumor size and improved survival rates compared to standard therapies. The study highlighted the compound's potential as an effective treatment option in chemotherapy regimens .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related compounds featuring the furanyl group. The study demonstrated that these derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to established antibiotics .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 2,4(1H,3H)-Pyrimidinedione indicates favorable absorption and distribution characteristics due to its structural modifications. Toxicity studies have suggested that while some derivatives exhibit mild gastrointestinal side effects, overall toxicity remains manageable compared to traditional chemotherapeutics like 5-fluorouracil .
Properties
CAS No. |
127235-94-3 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-(furan-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChI Key |
WBMWEFOPPUMLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















